(2Z)-6-bromo-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the bromine atom: Bromination of the chromene core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the piperidine ring: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.
Formation of the imine bond: The imine bond is formed by reacting the piperidine-substituted chromene with an appropriate amine derivative.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-6-bromo-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-chloro-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-6-fluoro-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Uniqueness
The presence of the bromine atom in (2Z)-6-bromo-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it distinct from its chloro and fluoro analogs, which may have different reactivity profiles and biological activities.
Properties
IUPAC Name |
6-bromo-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrF3N3O2/c23-15-5-7-19-13(10-15)11-16(20(27)30)21(31-19)28-17-12-14(22(24,25)26)4-6-18(17)29-8-2-1-3-9-29/h4-7,10-12H,1-3,8-9H2,(H2,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFMVHYPBVJGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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